2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid
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Overview
Description
2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of an amino group and a difluoromethyl-substituted phenyl ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid typically involves the reaction of 4-(difluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the biological context .
Comparison with Similar Compounds
2-Amino-2-(2,4-difluorophenyl)acetic acid: Similar in structure but with different substitution patterns on the phenyl ring.
4-(Trifluoromethyl)phenylglycine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
Uniqueness: 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-amino-2-[4-(difluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-8(11)6-3-1-5(2-4-6)7(12)9(13)14/h1-4,7-8H,12H2,(H,13,14) |
InChI Key |
SNPRQDRZOKTRPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(F)F |
Origin of Product |
United States |
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